![molecular formula C16H12F2N2O3S B2551154 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 906783-73-1](/img/structure/B2551154.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

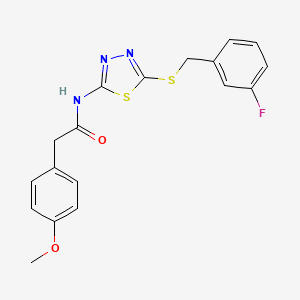

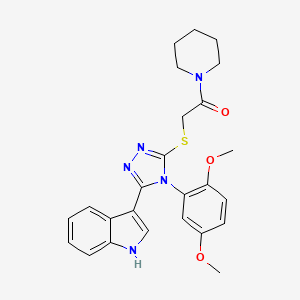

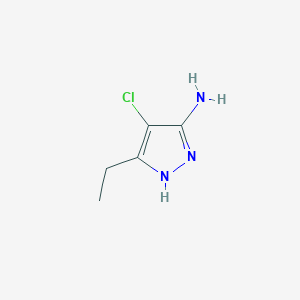

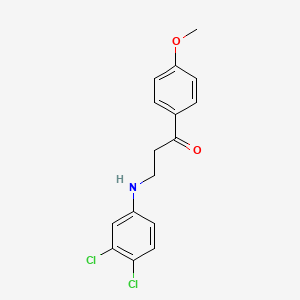

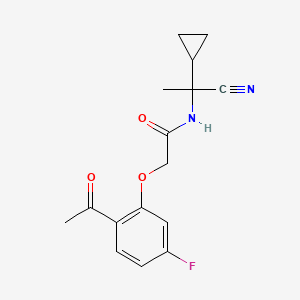

The synthesis of related compounds typically involves the formation of the thiazole ring followed by the introduction of various substituents to achieve the desired chemical properties. For example, the paper titled "Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist" discusses the synthesis of a thiazole derivative with specific substituents that confer potent mGluR1 antagonistic activity . The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide would likely follow a similar pathway, with careful selection of starting materials and reaction conditions to introduce the dimethoxybenzo and difluorobenzamide groups.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of substituents on the thiazole ring can significantly influence the compound's binding affinity to biological targets. In the case of the mGluR1 antagonist mentioned in the first paper, the specific arrangement of substituents around the thiazole ring was essential for its activity . Similarly, the dimethoxybenzo and difluorobenzamide groups in this compound would be expected to play a key role in its molecular interactions and overall biological profile.

Chemical Reactions Analysis

Thiazole and benzamide derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, the second paper describes the use of a dimethoxybenzyl group as a protecting group for thiazetidine derivatives, which can be removed using specific reagents . This highlights the potential for selective transformations in the synthesis or functionalization of compounds like this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structures. These properties include solubility, stability, and the compound's ability to cross biological membranes, which are important for its pharmacokinetic profile. The first paper indicates that the compound they studied had a good pharmacokinetic (PK) profile in rats, suggesting that similar compounds could also be designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Applications De Recherche Scientifique

Synthesis and Characterization

The process of synthesizing and characterizing compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide has been explored in various studies. One notable example involves the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, which was achieved by reacting specific compounds and characterized by spectroscopic methods. This compound's significance lies in its N,N-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari et al., 2019).

Antimicrobial Activity

The development of novel families of benzamides, including 2,6-difluorobenzamides, has been investigated for their ability to interfere with bacterial cell division by inhibiting the protein FtsZ. These compounds have shown promising antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The exploration of fluorescent probes for these compounds has further enhanced understanding of their mechanism of action (V. Straniero et al., 2023).

Anticancer Properties

The study of thiazolides, including their derivatives, has shown that these compounds can induce cell death in colon carcinoma cell lines, suggesting a different molecular target in intestinal pathogens and colon cancer cells. This research indicates that the structural elements of these compounds, such as the bromide atom on the thiazole ring, play a crucial role in apoptosis induction in cancer cells (A. Brockmann et al., 2014).

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOKJMYUNBTDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)